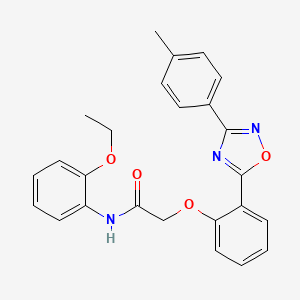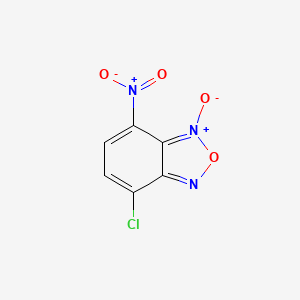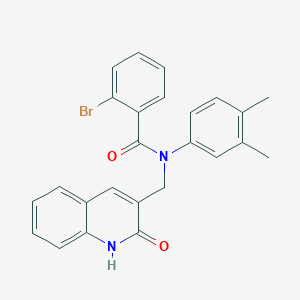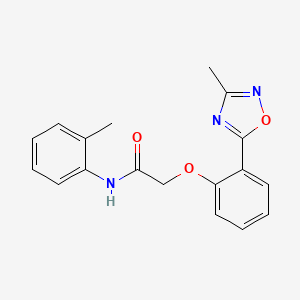
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, commonly known as CHM-1, is a small molecule that has gained attention in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of CHM-1 involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. CHM-1 also targets the STAT3 signaling pathway, which is involved in tumor cell invasion and metastasis. Additionally, CHM-1 has been found to induce autophagy, a process that leads to the degradation of damaged cellular components and can contribute to cancer cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed. CHM-1 has also been shown to inhibit tumor angiogenesis, a process that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CHM-1 is its potent anti-tumor activity in various cancer cell lines, making it a useful tool for investigating cancer biology and developing new cancer therapies. However, one limitation is that the synthesis of CHM-1 is complex and time-consuming, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for CHM-1 research, including:
1. Investigating the efficacy of CHM-1 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
2. Exploring the potential of CHM-1 as a targeted therapy for specific types of cancer, based on their molecular characteristics.
3. Investigating the mechanism of action of CHM-1 in more detail, to better understand its anti-tumor activity.
4. Developing more efficient methods for the synthesis of CHM-1, to make it more accessible for laboratory experiments and potential clinical use.
In conclusion, CHM-1 is a promising candidate for cancer therapy, with potent anti-tumor activity and minimal toxicity in normal cells and tissues. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of CHM-1 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with cyclohexyl isocyanide, followed by the reaction of the resulting product with 2-methylbenzoyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
CHM-1 has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, liver, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. CHM-1 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-19-15-20(24(28)26-23(19)14-17)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVISPJHDMZGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
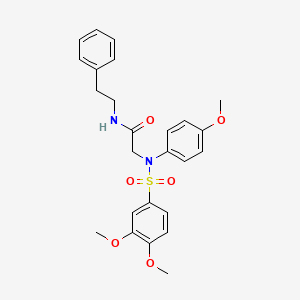
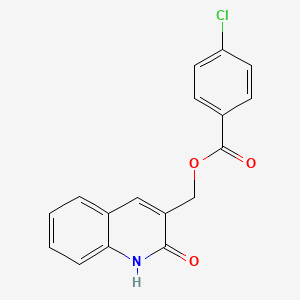
![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)
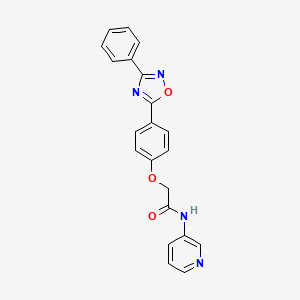
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)

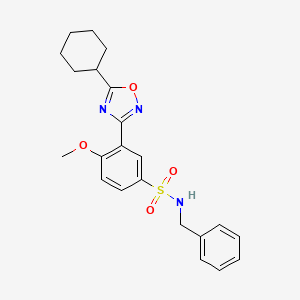
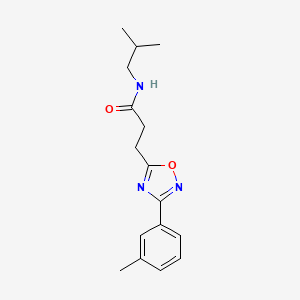

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
